molecular formula C11H10O3 B11764760 (2R)-1-(1-benzofuran-2-yl)-2-hydroxypropan-1-one CAS No. 827322-66-7

(2R)-1-(1-benzofuran-2-yl)-2-hydroxypropan-1-one

Cat. No.: B11764760
CAS No.: 827322-66-7
M. Wt: 190.19 g/mol
InChI Key: MKSWKMJQMGRDGY-SSDOTTSWSA-N
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Description

®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one is a chiral compound featuring a benzofuran ring attached to a hydroxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one typically involves the reaction of benzofuran with an appropriate chiral precursor. One common method includes the use of chiral catalysts to induce asymmetry in the product. For instance, the reaction of benzofuran with a chiral epoxide under acidic or basic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one may involve large-scale catalytic processes. These processes often utilize chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: The major product is ®-1-(Benzofuran-2-yl)-2-oxopropan-1-one.

    Reduction: The major product is ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-ol.

    Substitution: Products vary depending on the substituent introduced to the benzofuran ring.

Scientific Research Applications

®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets. The hydroxypropanone moiety can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring can interact with aromatic residues in proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Benzofuran-2-yl)-2-propylaminopentane: This compound is structurally similar but contains an aminopentane moiety instead of a hydroxypropanone group.

    ®-1-(Benzofuran-2-yl)-2-hydroxyethanone: This compound has a shorter carbon chain compared to ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one.

Uniqueness

®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one is unique due to its specific combination of a benzofuran ring and a chiral hydroxypropanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

827322-66-7

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(2R)-1-(1-benzofuran-2-yl)-2-hydroxypropan-1-one

InChI

InChI=1S/C11H10O3/c1-7(12)11(13)10-6-8-4-2-3-5-9(8)14-10/h2-7,12H,1H3/t7-/m1/s1

InChI Key

MKSWKMJQMGRDGY-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)C1=CC2=CC=CC=C2O1)O

Canonical SMILES

CC(C(=O)C1=CC2=CC=CC=C2O1)O

Origin of Product

United States

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